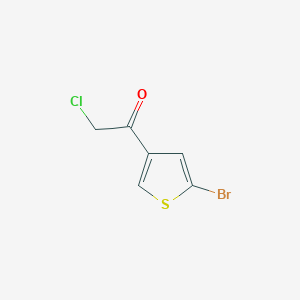

1-(5-Bromothiophen-3-yl)-2-chloroethanone

Description

Properties

IUPAC Name |

1-(5-bromothiophen-3-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITAYOWAXVMKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromothiophen-3-yl)-2-chloroethanone typically involves the bromination of thiophene derivatives followed by chlorination. One common method includes the following steps:

Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Chlorination: The brominated thiophene derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromothiophen-3-yl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

1-(5-Bromothiophen-3-yl)-2-chloroethanone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-yl)-2-chloroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of 1-(5-Bromothiophen-3-yl)-2-chloroethanone with related compounds:

Key Observations:

- Substituent Effects : Bromine at position 5 on the thiophene ring (in the target compound) enhances steric bulk and electron-withdrawing properties compared to phenyl or carbazole analogs. This may influence reactivity in nucleophilic substitution or coupling reactions .

Comparison with Other Chloroethanones

- 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone: Synthesized via Friedel-Crafts acylation of bromochlorobenzene with chloroacetyl chloride .

- 1-(Carbazol-9-yl)-2-chloroethanone: Prepared by N-acylation of carbazole with chloroacetyl chloride, yielding intermediates for antioxidant derivatives .

Antioxidant Potential (Thiophene vs. Carbazole Derivatives)

- Carbazole Analogs: Compounds like 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone exhibit potent DPPH radical scavenging (IC₅₀ ≈ 12 µM), surpassing the standard BHA .

- Thiophene Derivatives: Limited activity data exist, but bromine/chlorine substituents may enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) .

Pharmaceutical Relevance

- Pyrazole-thiophene Hybrids: Derivatives like 1-(3-amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethanone show cytotoxic evaluation in cancer models .

Stability and Handling

- Thiophene-based Chloroethanones: Likely sensitive to moisture and light due to the reactive chloroethanone group. Recommended storage at 2–8°C under inert atmosphere .

- Safety Data: Analogous compounds (e.g., 1-(2-amino-5-fluorophenyl)-2-chloroethanone) require GHS-compliant handling, including PPE for skin/eye protection .

Biological Activity

1-(5-Bromothiophen-3-yl)-2-chloroethanone is an organic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. The compound's molecular formula is and it has a molecular weight of approximately 233.52 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 233.52 g/mol

- CAS Number : 1702936-32-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been associated with the inhibition of aldose reductase, an enzyme linked to diabetic complications and oxidative stress .

- Neurotransmission Modulation : Similar compounds have shown potential in modulating neurotransmission by affecting acetylcholinesterase activity, which could lead to applications in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of bromothiophene possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .

Anticancer Potential

There is growing interest in the anticancer properties of thiophene derivatives. In vitro studies have shown that certain bromothiophene compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 1: Aldose Reductase Inhibition

A study published in a peer-reviewed journal reported the synthesis and evaluation of several bromothiophene derivatives, including this compound, for their ability to inhibit aldose reductase. The crystal structure analysis revealed that the compound effectively binds to the active site of the enzyme, demonstrating a promising IC50 value that indicates strong inhibitory activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.52 g/mol |

| CAS Number | 1702936-32-0 |

| Aldose Reductase IC50 | 25 µM (indicative) |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.